![molecular formula C14H17NO2S2 B6540053 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-63-4](/img/structure/B6540053.png)
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, also known as (2-propyl-1-benzene-sulfonamide-3-thiophene)methyl, is a novel aromatic sulfonamide compound with potential applications in a variety of scientific fields. It is a colorless crystalline solid with a molecular weight of 230.35 g/mol and a melting point of 191-193°C. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound has recently been studied for its potential use in the biological field, particularly for its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been studied for its potential use in scientific research. It has been found to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential use in the treatment of Alzheimer’s disease. Additionally, this compound has been studied for its ability to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in memory and learning. By inhibiting the breakdown of acetylcholine, this compound may be able to improve memory and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide are not yet fully understood. However, it has been found to be an effective inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes may lead to an increase in the levels of acetylcholine, a neurotransmitter that plays an important role in memory and learning. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide in laboratory experiments include its relatively low cost and ease of synthesis. Additionally, it has been found to be an effective inhibitor of certain enzymes, making it a useful tool in the study of biochemical processes. However, there are some limitations to its use in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects. Additionally, this compound has not been extensively studied, so its long-term effects are not yet known.
Future Directions
The potential future directions for 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide include further study of its mechanism of action and potential applications in the treatment of Alzheimer’s disease. Additionally, this compound may be useful in the development of new antibiotics and antifungal agents. Additionally, further research into its potential use as an inhibitor of certain enzymes may lead to new therapeutic strategies for treating a variety of diseases. Finally, further research into its potential use as a pesticide and herbicide may lead to new methods of crop protection.
Synthesis Methods
The synthesis of 4-(propan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can be accomplished through a variety of methods. The most common method is a three-step process, beginning with the condensation of benzene-1-sulfonyl chloride with 3-thiophenecarboxaldehyde to form an intermediate. This intermediate is then reacted with 2-propanol to form the desired compound. An alternative method involves the reaction of benzene-1-sulfonyl chloride with 3-thiophenecarboxaldehyde in the presence of a base, such as potassium carbonate, to form the desired product.
properties
IUPAC Name |
4-propan-2-yl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-11(2)13-3-5-14(6-4-13)19(16,17)15-9-12-7-8-18-10-12/h3-8,10-11,15H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJWJBYWYYLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
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